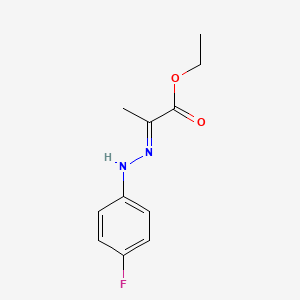
4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENYL)-5-(3,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring substituted with dichlorophenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of 4-(2,4-DICHLOROPHENYL)-5-(3,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-5-(3,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the substituted phenyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the phenyl rings. Compared to these compounds, 4-(2,4-DICHLOROPHENYL)-5-(3,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Examples of similar compounds include:
- 4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE
- 5-(3,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE
This detailed overview provides a comprehensive understanding of 4-(2,4-DICHLOROPHENYL)-5-(3,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13Cl2N3O2S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-11-5-9(6-12(8-11)23-2)15-19-20-16(24)21(15)14-4-3-10(17)7-13(14)18/h3-8H,1-2H3,(H,20,24) |
InChI Key |
ODFFHNLLXILFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NNC(=S)N2C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


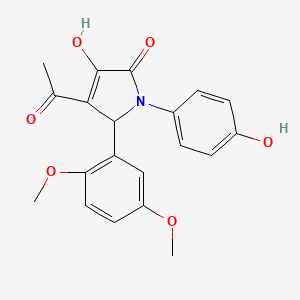
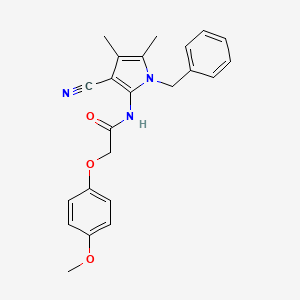
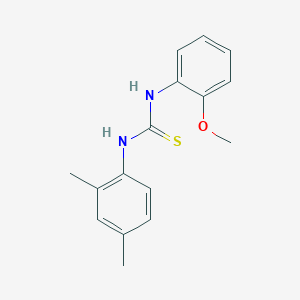
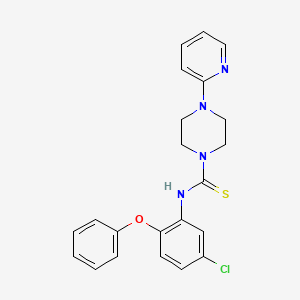
![10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862677.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862679.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10862686.png)
![3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862702.png)
![2-[5-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-YL]thieno[2,3-B]pyridin-3-amine](/img/structure/B10862709.png)
![Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10862713.png)
![3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862716.png)
![4-[(Methylsulfanyl)methyl]piperidine](/img/structure/B10862723.png)
![4-({[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B10862727.png)
